molecular formula C8H14ClNO2 B2957167 Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride CAS No. 2490375-69-2

Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride

Cat. No.: B2957167
CAS No.: 2490375-69-2
M. Wt: 191.66
InChI Key: YIZSCBCOEBLICP-UHFFFAOYSA-N
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Description

“Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride” is a type of pyridinium salt . Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . This compound is used in the synthesis of antitumor agents based on dihydropyrrolopyrazole compounds .


Molecular Structure Analysis

The molecular structure of pyridinium salts is diverse . The exact molecular structure of “this compound” is not provided in the retrieved resources.

Scientific Research Applications

Organic Synthesis Methodologies

One notable application involves the use of related compounds in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation process. This method, which employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon with N-tosylimines, results in adducts formed with excellent yields and complete regioselectivity. Such methodologies highlight the role of pyridine derivatives in facilitating complex organic transformations, offering a route to synthesize compounds with potential biological activity (Zhu, Lan, & Kwon, 2003).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of pyridine carboxylates have been explored for their antimicrobial properties. For example, pyridine-bridged 2,6-bis-carboxamide Schiff's bases, synthesized from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester, have shown significant antimicrobial activity, comparable to reference antibiotic drugs like streptomycin and fusidic acid. This research underscores the potential of pyridine derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Material Science

Another application area is material science, where pyridine derivatives have been utilized in the formation of luminescent metallogels. The synthesis of new 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands and their self-assembly behavior with Eu(III) to form luminescent complexes exemplify this. Such materials offer promising applications in sensing, imaging, and light-emitting devices, highlighting the versatility of pyridine derivatives in materials chemistry (McCarney et al., 2015).

Mechanism of Action

The mechanism of action of pyridinium salts is diverse and depends on their structure and the biological system they interact with . The specific mechanism of action for “Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride” is not detailed in the retrieved resources.

Properties

IUPAC Name

methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-8(7(10)11-2)5-3-4-6-9-8;/h3,5,9H,4,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZSCBCOEBLICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCCN1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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